1-(4-Ethoxy-3-methylphenyl)ethanol

Description

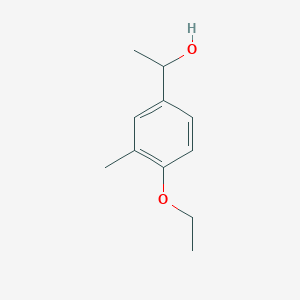

1-(4-Ethoxy-3-methylphenyl)ethanol is a phenolic ethanol derivative characterized by an ethoxy group at the para position and a methyl group at the meta position on the aromatic ring. This compound has been listed as a specialty chemical by CymitQuimica, though it is currently marked as discontinued .

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7,9,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXCCALCSCINAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methylphenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-(4-Ethoxy-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, nucleophiles

Major Products Formed:

Oxidation: 1-(4-Ethoxy-3-methylphenyl)ethanone

Reduction: Alkanes

Substitution: Various substituted phenyl ethanols

Scientific Research Applications

1-(4-Ethoxy-3-methylphenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, affecting its binding affinity to various receptors.

Comparison with Similar Compounds

Ethoxy- and Methoxy-Substituted Analogs

Several structurally related compounds feature ethoxy or methoxy substituents on aromatic rings, which influence their electronic and steric properties:

- 1-(4-Ethoxy-3-methoxyphenyl)ethanone (): Structural Differences: Replaces the ethanol moiety with a ketone and introduces a methoxy group. Synthesis: Prepared via alkylation of acetovanillone using ethyl iodide and K₂CO₃ in DMF, yielding 88% . Reactivity: The ketone group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in the synthesis of Model Compound A via bromination and phenoxy substitution ).

- 1-(4-Methoxyphenyl)ethanol (): Structural Differences: Lacks the ethoxy and methyl groups, simplifying the substituent profile. Characterization: ¹H NMR data (in CD₃CN) confirms the hydroxyl and methoxy proton environments, providing a benchmark for comparing spin-spin splitting patterns in related compounds .

- 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone (): Structural Differences: Incorporates a chlorobenzyl ether group, introducing steric bulk and electron-withdrawing effects. Applications: Likely used in halogenated drug intermediates due to the chloro substituent’s stability and lipophilicity .

Key Comparison :

Nitro-Substituted Analogs

- 1-(4-Methyl-3-nitrophenyl)ethanone (): Structural Differences: Features a nitro group at the meta position, a strong electron-withdrawing substituent. Properties: The nitro group reduces electron density on the ring, decreasing solubility in polar solvents but enhancing stability toward electrophilic substitution. Applications: Likely used in explosives or dye synthesis due to nitro’s redox activity .

Comparison with Target Compound: The nitro group in this analog contrasts sharply with the electron-donating ethoxy and methyl groups in this compound, leading to divergent reactivity and applications.

Hydroxy- and Alkoxy-Modified Ethanones

- 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (): Structural Differences: Contains hydroxymethyl and hydroxy groups, increasing hydrophilicity. Applications: Potential use in polymer precursors or chelating agents due to multiple hydroxyls .

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (): Structural Differences: Branched alkyl chain enhances lipophilicity and surfactant properties. Applications: Likely employed in detergents or emulsifiers .

Key Insight: The target compound’s ethoxy and methyl groups balance moderate hydrophobicity, whereas analogs with hydroxyl or long alkyl chains exhibit extreme polarity or nonpolar behavior.

Biological Activity

1-(4-Ethoxy-3-methylphenyl)ethanol, also known as ethyl 4-(3-methylphenyl)butan-2-ol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

The compound features an ethoxy group and a methyl-substituted phenyl ring, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are essential for neutralizing free radicals and preventing oxidative stress in biological systems.

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Bacillus subtilis | 0.25 | 0.5 |

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15.5 |

| HCT116 (Colon) | 12.3 |

| PC3 (Prostate) | 18.7 |

Case Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that the compound was particularly effective against Gram-positive bacteria, with an MIC value of 0.5 mg/mL against Staphylococcus aureus. This suggests its potential use as a natural antimicrobial agent.

Case Study 2: Antioxidant Properties

Research published in [source] assessed the antioxidant capacity of several compounds using DPPH and FRAP assays. The findings revealed that this compound exhibited significant radical scavenging activity, with an EC50 value of approximately 25 µg/mL, highlighting its potential as an antioxidant.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a study focusing on the cytotoxic effects of various compounds on cancer cell lines, it was found that this compound had an IC50 value of 12.3 µM against HCT116 colon cancer cells. This indicates a promising avenue for further research into its use as an anticancer agent [source].

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in oxidative stress response and cell proliferation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.